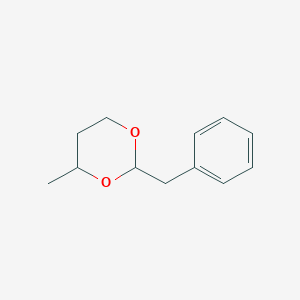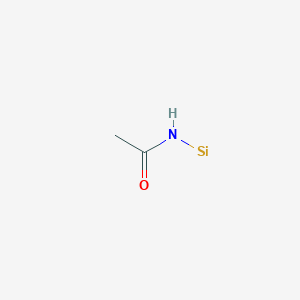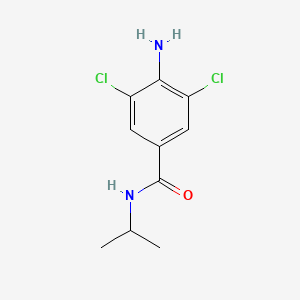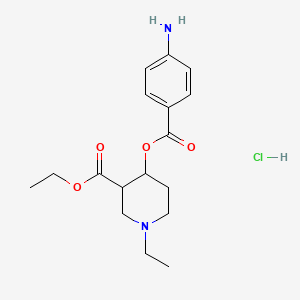![molecular formula C7H11ClO B13798168 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[410]heptane,1-chloro-3-methyl- is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
The synthesis of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of cyclohexene oxide as a starting material, which undergoes a chlorination reaction to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom and the formation of a more saturated bicyclic structure.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activity and applications in medicine .
Comparación Con Compuestos Similares
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptane,1-methyl-: This compound lacks the chlorine atom and has different reactivity and applications.
7-Oxabicyclo[4.1.0]heptane,1-methoxy-3-methyl-: This compound has a methoxy group instead of a chlorine atom, leading to different chemical properties and uses.
7-Oxabicyclo[4.1.0]heptane,1-methyl-4-(1-methylethenyl)-:
The uniqueness of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- lies in its specific structure and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H11ClO |
|---|---|
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
1-chloro-3-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11ClO/c1-5-2-3-6-7(8,4-5)9-6/h5-6H,2-4H2,1H3 |
Clave InChI |
ZXMBUACUATURRT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C1)(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
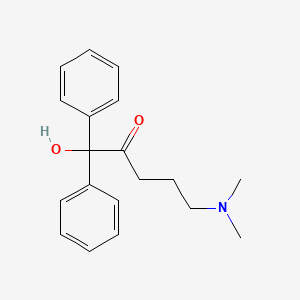
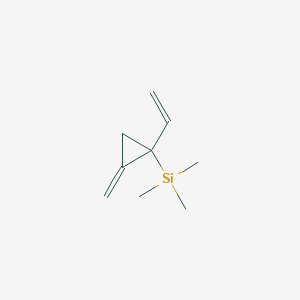
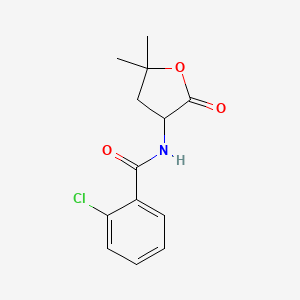
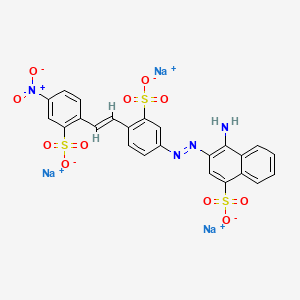
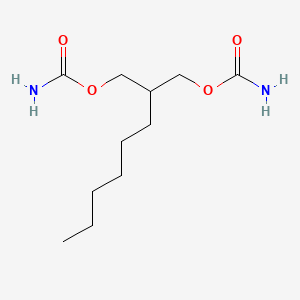
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
